S-Hydroxy Topiramate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

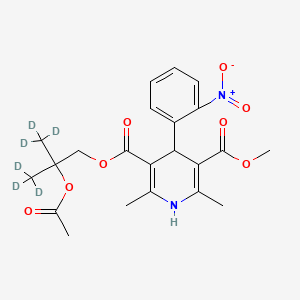

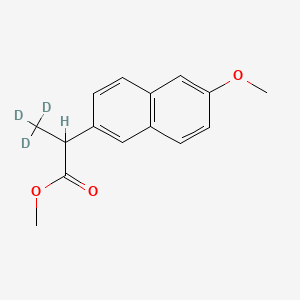

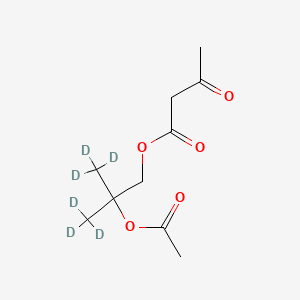

S-Hydroxy Topiramate is a compound with the molecular formula C12H21NO9S . It is also known as 9-Hydroxy Topiramate . The compound is related to Topiramate, a second-generation antiepileptic drug used for the treatment of different types of seizures and prophylactic treatment of migraines .

Molecular Structure Analysis

S-Hydroxy Topiramate has a complex molecular structure. It has a monosaccharide chemical structure containing a sulfamate, and 40% of its mass is accounted for by oxygen . The compound’s molecular weight is 355.36 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Aplicaciones Científicas De Investigación

Pharmacological Profile and Mechanism of Action

Topiramate is a sulfamate-substituted monosaccharide derived from D-fructose, structurally distinct from other antiepileptic drugs (AEDs). Its multifaceted mode of action includes modulation of voltage-dependent sodium channels, potentiation of gamma-aminobutyric acid (GABA)-evoked currents, and blockade of the kainate/AMPA subtype of the glutamate receptor. These mechanisms suggest potential effectiveness across various types of epilepsy and possibly other neurological conditions (Rosenfeld, 1997); (Langtry, Gillis, & Davis, 1997).

Pharmacokinetic Properties

Topiramate exhibits linear pharmacokinetics over a dose range of 100–800mg, characterized by low oral clearance and predominance of renal excretion. Its half-life, absorption, and clearance are affected by coadministration with other AEDs, indicating the necessity for dosage adjustments in polytherapy. These properties make topiramate a unique example of an AED with significant clinical implications for drug interactions and therapy customization (Bialer et al., 2004).

Clinical Efficacy in Epilepsy

Clinical trials have validated topiramate's efficacy as both monotherapy and adjunctive therapy in treating partial-onset seizures, primary generalized tonic-clonic seizures, and seizures associated with Lennox-Gastaut syndrome. Its broad-spectrum efficacy, combined with a generally favorable safety profile, positions topiramate as a valuable option in epilepsy management (Hoy, 2016).

Therapeutic Potential Beyond Epilepsy

Beyond its primary use in epilepsy, topiramate has been explored for potential applications in treating a variety of psychiatric and neurologic conditions, including migraine prophylaxis, bipolar disorder, and binge eating disorder. While its cognitive effects remain a concern, the drug's multifaceted action provides a theoretical basis for its utility across these diverse clinical settings (Karamustafalıoğlu & Demirkıran, 2004); (Mula, 2012).

Mecanismo De Acción

Propiedades

IUPAC Name |

[(1R,2S,6S,9R,11R)-11-(hydroxymethyl)-4,4,11-trimethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO9S/c1-10(2)21-9-8-7(19-11(3,5-14)20-8)4-17-12(9,22-10)6-18-23(13,15)16/h7-9,14H,4-6H2,1-3H3,(H2,13,15,16)/t7-,8-,9+,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNDWLAEFHRSEG-VZSYODPGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C3C(COC2(O1)COS(=O)(=O)N)OC(O3)(C)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652614 |

Source

|

| Record name | [(3aS,5aR,7R,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

198215-62-2 |

Source

|

| Record name | [(3aS,5aR,7R,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine](/img/structure/B563320.png)

![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6](/img/structure/B563330.png)